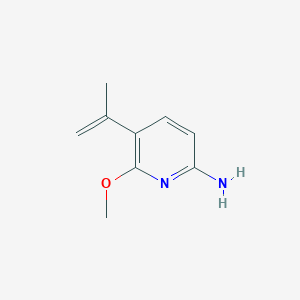
6-Methoxy-5-(prop-1-en-2-yl)pyridin-2-amine
Cat. No. B8740768
M. Wt: 164.20 g/mol
InChI Key: HYTWZUXEGVNUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901124B2
Procedure details


To a solution 5-bromo-6-methoxypyridin-2-amine (1.72 g, 8.47 mmol) in dimethylacetamide (26 mL) was added 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (2.07 mL, 11.0 mmol), palladium tetrakis(triphenylphoshine) (979 mg, 847 μmol) and tribasic potassium phosphate (3.6 g, 16.9 mmol) in water (7.63 mL, 424 mmol). The mixture was sealed in a microwave vial and heated at 150° C. in a microwave for 15 min. Upon cooling, the mixture was diluted with EtOAc and Et2O, washed with water and brine, concentrated on to silica gel, and chromatographed (10% to 40% EtOAc in hexanes) to give 6-methoxy-5-(prop-1-en-2-yl)pyridin-2-amine contaminated with catalyst-derived impurities (−950 mg). 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.34 (d, J=8.0 Hz, 1H), 6.06 (d, J=8.1 Hz, 1H), 5.19 (m, 1H), 5.09 (m, 1H), 4.29 (br. s, 2H), 3.91 (s, 3H), 2.10 (s, 3H).

Quantity
2.07 mL
Type
reactant
Reaction Step One

[Compound]
Name
palladium tetrakis(triphenylphoshine)
Quantity
979 mg
Type
reactant
Reaction Step One

Name
potassium phosphate
Quantity
3.6 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([NH2:10])=[N:6][C:7]=1[O:8][CH3:9].[CH3:11][C:12]1(C)[C:16](C)(C)OB(C(C)=C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>CC(N(C)C)=O.CCOC(C)=O.CCOCC>[CH3:9][O:8][C:7]1[N:6]=[C:5]([NH2:10])[CH:4]=[CH:3][C:2]=1[C:12]([CH3:16])=[CH2:11] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1OC)N
|
|
Name
|
|
|
Quantity
|
2.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C(=C)C)C
|
[Compound]
|
Name
|
palladium tetrakis(triphenylphoshine)
|
|
Quantity
|
979 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
potassium phosphate
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
7.63 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was sealed in a microwave vial
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on to silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (10% to 40% EtOAc in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC(=N1)N)C(=C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
